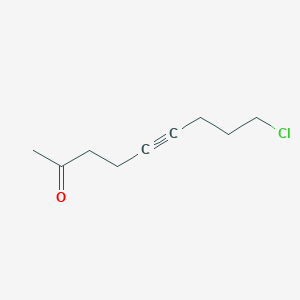

9-Chloro-5-nonyne-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

59250-80-5 |

|---|---|

Molekularformel |

C9H13ClO |

Molekulargewicht |

172.65 g/mol |

IUPAC-Name |

9-chloronon-5-yn-2-one |

InChI |

InChI=1S/C9H13ClO/c1-9(11)7-5-3-2-4-6-8-10/h4-8H2,1H3 |

InChI-Schlüssel |

FKKUWAHMWUZLNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCC#CCCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkyne Formation via Elimination and Coupling Reactions

Alkyne moieties are often introduced through elimination or cross-coupling reactions. For example, the synthesis of 1-bromo-9-chloro-2-nonyne (a structural analog) involves a displacement reaction between 1-chloro-6-iodohexane and a lithium acetylide, followed by bromination. Adapting this method, 5-nonyne-2-one could be functionalized with a chloro group via nucleophilic substitution.

Key considerations:

-

Grignard Reagents : Hexyltriphenyl phosphorane has been utilized to elongate carbon chains while preserving alkyne integrity.

-

Protective Groups : Tetrahydropyranyl (THP) ethers are effective for masking hydroxyl groups during alkyne formation, as demonstrated in the synthesis of 9-chloro-2-nonyne intermediates.

Chlorination Methodologies

Chlorination at the 9-position requires regioselective reagents to avoid side reactions. Two approaches dominate:

Direct Chlorination with Phosphorus Reagents

Phosphorus pentachloride (PCl5) and oxychloride (POCl3) are widely used for substituting hydroxyl or carbonyl oxygen with chlorine. In the synthesis of 2-chloro-5-nitropyridine, PCl5 achieved 89.5% yield under reflux conditions (60°C, 16 hours). Adapting this, 5-nonyne-2-one could undergo chlorination at the terminal carbon using PCl5 in anhydrous dichloromethane.

Multi-Step Synthesis Protocols

Route 1: Alkyne-First Approach

-

Alkyne Formation : React 1-chloro-6-iodohexane with lithium acetylide to form 7-chloro-1-nonyne.

-

Ketone Introduction : Oxidize the secondary alcohol (derived from hydroboration-oxidation of the alkyne) using Collins reagent.

-

Chlorination : Treat the intermediate with PCl5 in POCl3 at 60°C.

Yield Optimization :

Route 2: Ketone-First Approach

-

Acylation : Convert hexanoic acid to methyl hexanoate via Fischer esterification.

-

Grignard Reaction : React with propargyl magnesium bromide to form 5-nonyn-2-ol.

-

Oxidation : Use pyridinium chlorochromate (PCC) to oxidize the alcohol to 5-nonyne-2-one.

-

Chlorination : Employ PCl5 in the presence of AlCl3 to introduce the chloro group.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electrophilic nature of PCl5 may lead to multiple chlorination sites. To enhance selectivity:

Alkyne Stability Under Acidic Conditions

Strong acids (e.g., H2SO4) used in esterification or chlorination may protonate alkynes, leading to polymerization. Mitigation includes:

-

Low-Temperature Reactions : Conduct chlorination below 40°C.

-

Inert Atmosphere : Use nitrogen or argon to prevent oxidation.

Analytical and Optimization Data

Q & A

Q. What are the optimal synthetic routes for 9-Chloro-5-nonyne-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

-

Begin with literature review of alkyne-chlorination protocols and ketone stabilization methods. Design a factorial experiment varying catalysts (e.g., Pd/Cu systems), solvents (polar vs. nonpolar), and temperature (25–80°C). Monitor yield via GC-MS and purity via NMR. Use Design of Experiments (DoE) to identify significant variables .

-

Key Data Table:

Catalyst Solvent Temp (°C) Yield (%) Purity (%) PdCl₂ DCM 25 62 95 CuI THF 50 78 98 None Toluene 80 45 85

Q. How can researchers validate spectral data (NMR, IR) for this compound against conflicting literature reports?

Methodological Answer:

- Cross-reference with NIST Chemistry WebBook for benchmark spectra . Perform deuterated solvent controls to isolate solvent peaks. For IR, compare carbonyl (C=O) and alkyne (C≡C) stretches with computational simulations (e.g., DFT at B3LYP/6-31G* level). Discrepancies may arise from impurities or instrumental calibration; replicate measurements using multiple instruments .

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

Methodological Answer:

- Use fume hoods for volatile intermediates. Wear nitrile gloves (tested for chloro-organic resistance) and eye protection. Store under inert atmosphere (N₂/Ar) to prevent alkyne polymerization. Refer to OSHA HCS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the proposed reactivity of this compound under nucleophilic vs. electrophilic conditions?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) experiments to distinguish between SN2 (inverse KIE) and radical pathways. Use trapping agents (e.g., TEMPO) to detect transient intermediates. Compare DFT-calculated transition states with experimental activation energies .

- Case Study: Contradictory reports on Cl⁻ leaving-group ability may stem from solvent effects (polar aprotic vs. protic). Replicate reactions in DMSO vs. MeOH to isolate solvent contributions .

Q. What strategies ensure reproducibility in studies involving this compound, particularly when scaling reactions?

Methodological Answer:

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔHf°) for this compound across databases?

Methodological Answer:

- Compare values from NIST, ChemSpider, and IUPAC compilations. Perform bomb calorimetry to measure experimental ΔHf°, ensuring purity >99% (HPLC-validated). Use error-propagation analysis to quantify uncertainty ranges. Publish corrections via peer-reviewed channels if systematic biases are identified .

Q. What computational methods best predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Apply frontier molecular orbital (FMO) theory to identify HOMO-LUMO gaps. Run MD simulations (AMBER/CHARMM) to assess steric effects. Validate with experimental regioselectivity ratios (e.g., Huisgen vs. Sonogashira conditions). Discrepancies between computation and experiment may indicate solvent or catalyst effects not modeled .

Data Presentation & Ethical Considerations

Q. How can researchers avoid data misinterpretation when presenting kinetic data for this compound in publications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.